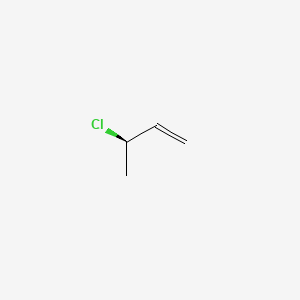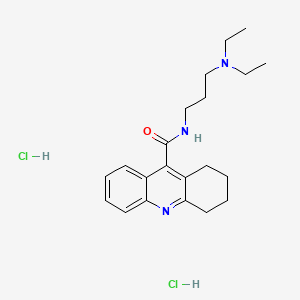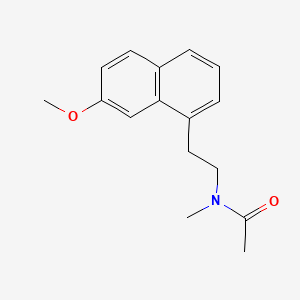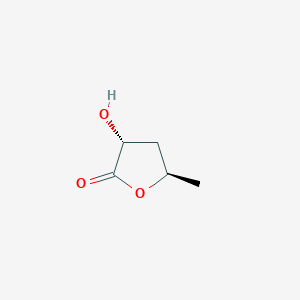
trans-2-Hydroxy-4-pentanolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Hydroxy-4-pentanolide: is a chemical compound that belongs to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities this compound is characterized by its unique structure, which includes a hydroxyl group and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hydroxy-4-pentanolide can be achieved through several methods. One common approach involves the oxidative cyclization of 5-hydroxy-1-alkenes using molecular oxygen in the presence of a cobalt (II) complex as a catalyst . This method provides high yields and excellent stereoselectivity for the trans configuration of the product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to ensure high efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: trans-2-Hydroxy-4-pentanolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification and etherification reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
trans-2-Hydroxy-4-pentanolide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-2-Hydroxy-4-pentanolide involves its interaction with specific molecular targets and pathways. The hydroxyl group and lactone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3-Hydroxy-4-pentanolide: Another lactone with a similar structure but different stereochemistry.
4-Hydroxy-5-pentanolide: A related compound with an additional hydroxyl group.
Uniqueness: trans-2-Hydroxy-4-pentanolide is unique due to its specific trans configuration and the presence of both a hydroxyl group and a lactone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
34644-79-6 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(3R,5R)-3-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3/t3-,4-/m1/s1 |
InChI Key |
XHMUCGPKDKCFHL-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C(=O)O1)O |
Canonical SMILES |
CC1CC(C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


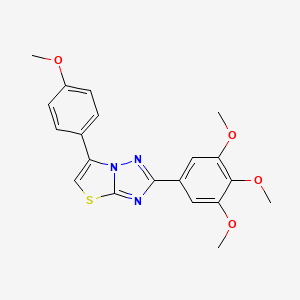
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
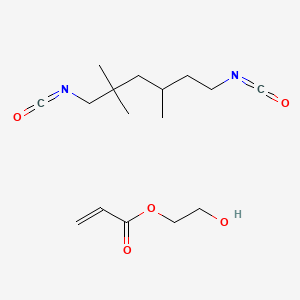
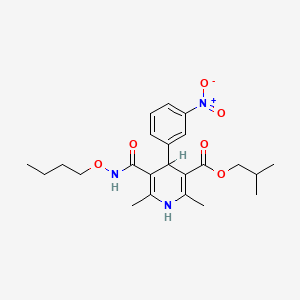
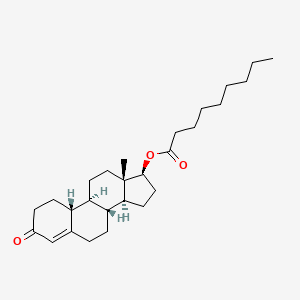
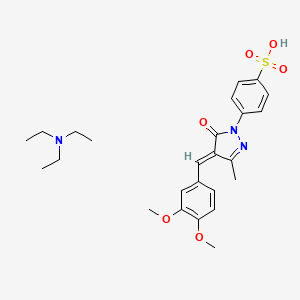
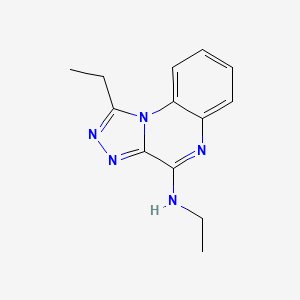
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
